molecular formula C28H31NO2 B171434 1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one CAS No. 35133-39-2

1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one

Cat. No. B171434
CAS RN: 35133-39-2
M. Wt: 413.5 g/mol
InChI Key: JKJGWNLFPHYECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one, commonly known as PMPPP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that is structurally similar to methcathinone and cathinone. PMPPP is a psychoactive substance that has been used for recreational purposes due to its stimulant properties. However, it has also been studied for its potential scientific research applications.

Mechanism Of Action

PMPPP acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by blocking the reuptake of these neurotransmitters by the presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in increased activation of the postsynaptic neurons, leading to the stimulant effects of PMPPP.

Biochemical And Physiological Effects

PMPPP has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Additionally, PMPPP has been found to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.

Advantages And Limitations For Lab Experiments

PMPPP has several advantages as a research tool, including its high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for studying the mechanisms of action of these transporters. Additionally, PMPPP has been found to have potential therapeutic applications, which makes it a useful tool for studying the treatment of depression and attention deficit hyperactivity disorder. However, PMPPP also has several limitations as a research tool, including its potential for abuse and its lack of specificity for the dopamine transporter and the norepinephrine transporter.

Future Directions

There are several future directions for the study of PMPPP, including its use as a research tool for studying the mechanisms of action of the dopamine transporter and the norepinephrine transporter. Additionally, PMPPP could be studied for its potential therapeutic applications, including its use as a treatment for depression and attention deficit hyperactivity disorder. Further research could also be conducted to study the potential side effects and long-term effects of PMPPP use.

Synthesis Methods

PMPPP can be synthesized through several methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method for synthesizing PMPPP is the Mannich reaction, which involves the reaction of piperidine, benzaldehyde, and 4-methoxyphenylacetone in the presence of a strong base and a solvent such as ethanol.

Scientific Research Applications

PMPPP has been studied for its potential scientific research applications, including its use as a research tool for studying the central nervous system. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for studying the mechanisms of action of these transporters. Additionally, PMPPP has been studied for its potential therapeutic applications, including its use as a treatment for depression and attention deficit hyperactivity disorder.

properties

CAS RN

35133-39-2

Product Name

1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one

Molecular Formula

C28H31NO2

Molecular Weight

413.5 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-1-(4-phenylmethoxyphenyl)propan-1-one

InChI

InChI=1S/C28H31NO2/c1-22(29-18-16-24(17-19-29)20-23-8-4-2-5-9-23)28(30)26-12-14-27(15-13-26)31-21-25-10-6-3-7-11-25/h2-15,22,24H,16-21H2,1H3

InChI Key

JKJGWNLFPHYECD-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4

Other CAS RN

35133-39-2

Origin of Product

United States

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